![molecular formula C18H19BrN2O B3571676 1-benzoyl-4-(2-bromobenzyl)piperazine CAS No. 5817-80-1](/img/structure/B3571676.png)
1-benzoyl-4-(2-bromobenzyl)piperazine
Overview
Description
1-benzoyl-4-(2-bromobenzyl)piperazine, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBP belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 1-benzoyl-4-(2-bromobenzyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine. 1-benzoyl-4-(2-bromobenzyl)piperazine has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
1-benzoyl-4-(2-bromobenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. 1-benzoyl-4-(2-bromobenzyl)piperazine has also been shown to have analgesic effects by reducing pain sensitivity. In addition, 1-benzoyl-4-(2-bromobenzyl)piperazine has been shown to have anticonvulsant properties by modulating the activity of certain ion channels in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-benzoyl-4-(2-bromobenzyl)piperazine for lab experiments is its high potency and selectivity. 1-benzoyl-4-(2-bromobenzyl)piperazine has been shown to have a high affinity for its target receptors, which makes it an ideal compound for studying the effects of specific neurotransmitters and receptors. However, one limitation of 1-benzoyl-4-(2-bromobenzyl)piperazine is its potential toxicity. 1-benzoyl-4-(2-bromobenzyl)piperazine has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-benzoyl-4-(2-bromobenzyl)piperazine. One potential area of research is the development of 1-benzoyl-4-(2-bromobenzyl)piperazine derivatives with improved potency and selectivity. Another area of research is the investigation of the potential use of 1-benzoyl-4-(2-bromobenzyl)piperazine in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of new methods for the synthesis of 1-benzoyl-4-(2-bromobenzyl)piperazine and its derivatives could lead to the discovery of new compounds with even greater therapeutic potential.
Scientific Research Applications
1-benzoyl-4-(2-bromobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-benzoyl-4-(2-bromobenzyl)piperazine has also been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-9-5-4-8-16(17)14-20-10-12-21(13-11-20)18(22)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWFGICEHRNHMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360442 | |
Record name | SMR000070265 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-(2-bromobenzyl)piperazine | |
CAS RN |
5817-80-1 | |
Record name | SMR000070265 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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